![molecular formula C19H13NO4 B3749702 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B3749702.png)
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce oxidative stress and improve the antioxidant status of cells. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of specific enzymes and signaling pathways, which makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations is that it may not be suitable for in vivo studies due to its potential toxicity.
Future Directions
There are several future directions for the study of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to determine its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, the compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for various applications.
Scientific Research Applications
The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19-15(10-14-6-8-16-17(11-14)23-12-22-16)20-18(24-19)9-7-13-4-2-1-3-5-13/h1-11H,12H2/b9-7+,15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMSMNQXDGDAA-VYPLWORKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)OC(=N3)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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